molecular formula C17H17N3O5S B6500789 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-sulfonamide CAS No. 955234-82-9

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B6500789
CAS No.: 955234-82-9
M. Wt: 375.4 g/mol
InChI Key: FCISKGNSZXHGMX-UHFFFAOYSA-N
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Description

N-{[1-(2H-1,3-Benzodioxol-5-yl)-5-Oxopyrrolidin-3-yl]Methyl}Pyridine-3-Sulfonamide is a structurally complex molecule featuring three distinct moieties:

  • Benzodioxole group: A 1,3-benzodioxole substituent, known for enhancing metabolic stability and binding affinity in medicinal chemistry due to its electron-rich aromatic system .
  • Pyrrolidinone core: A five-membered lactam ring (5-oxopyrrolidin-3-yl) that may adopt puckered conformations, influencing molecular interactions .

Structural Determination: The compound’s conformation and crystallographic data likely rely on software like SHELX for refinement and validation, ensuring accuracy in bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17-6-12(8-19-26(22,23)14-2-1-5-18-9-14)10-20(17)13-3-4-15-16(7-13)25-11-24-15/h1-5,7,9,12,19H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCISKGNSZXHGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide Derivatives with Pyridine/Benzene Cores

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide ()
  • Core : Pyridine ring with sulfonamide at position 3.
  • Substituents : Bromo and methoxy groups on pyridine; 2,4-difluorobenzenesulfonyl.
  • Synthesis : Achieved via pyridine-mediated reaction with sulfonyl chloride, yielding 91% .
  • Key Differences: Lacks the benzodioxole and pyrrolidinone moieties. Halogen (Br, F) substituents may enhance lipophilicity but reduce metabolic stability compared to benzodioxole.
4-(3-(1-{[3-(2-Methoxyethoxy)Phenyl]Methyl}-6-Oxo-1,6-Dihydropyridin-3-yl)-1,2,4-Oxadiazol-5-yl)-N-Methylbenzene-1-Sulfonamide ()
  • Core: Benzene-sulfonamide with oxadiazole and pyridinone groups.
  • Substituents : Methoxyethoxy-phenyl and methyl groups.
  • Key Differences: Oxadiazole linker introduces rigidity vs. the flexible pyrrolidinone in the target compound. Methyl substitution on sulfonamide may reduce steric hindrance compared to the target’s benzodioxole-pyrrolidinone system.

Benzodioxole-Containing Analogues

1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine ()
  • Core : Simple benzodioxole-amine structure.
  • Substituents : Methyl and butyl chains.
  • Key Differences :
    • Lacks sulfonamide and heterocyclic cores, limiting hydrogen-bonding capacity.
    • The amine group may confer different pharmacokinetic profiles (e.g., faster absorption but shorter half-life).

Conformational Analysis

The pyrrolidinone ring in the target compound may exhibit puckering, as described by Cremer and Pople’s generalized coordinates . This non-planar conformation could enhance binding to target proteins through van der Waals interactions, contrasting with planar pyridine or benzene cores in analogues like those in and .

Research Implications

  • Synthetic Challenges: The target compound’s benzodioxole-pyrrolidinone hybrid structure likely requires multi-step synthesis, contrasting with the straightforward sulfonylation in .
  • Biological Relevance : The benzodioxole moiety may improve blood-brain barrier penetration compared to halogenated analogues , while the sulfonamide group could target enzymes like carbonic anhydrases or kinases.
  • Validation : Tools like SHELXL () and structure-validation protocols () are critical for confirming stereochemical details, ensuring reliable structure-activity comparisons.

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